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Compound of Interest

Compound Name: 4-o-Caffeoylshikimic acid

CAS No.: 180842-65-3

Cat. No.: B3028280

Get Quote

Abstract & Introduction
Caffeoylshikimic acids (CSAs) are bioactive polyphenols found predominantly in the date palm

(Phoenix dactylifera) and oil palm. Unlike their ubiquitous analogs, the chlorogenic acids

(caffeoylquinic acids), CSAs contain a shikimic acid moiety featuring a cyclohexene ring double

bond. This structural nuance confers unique antioxidant properties but complicates

chromatographic separation due to the presence of three positional isomers: 3-O-CSA, 4-O-

CSA, and 5-O-CSA.

Separating these isomers is chemically challenging because:

Identical Mass: All three share the molecular formula

and a molecular weight of 336.29 g/mol .

Similar Polarity: The positional shift of the caffeoyl ester group results in minimal changes to

the dipole moment, requiring high-efficiency stationary phases for resolution.
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Isomerization Risk: Like chlorogenic acids, CSAs are susceptible to acyl migration under

high pH or thermal stress, leading to artifact formation during analysis.

This guide details a robust Reverse-Phase (RP) UHPLC protocol coupled with Tandem Mass

Spectrometry (MS/MS) to separate and identify these isomers.

Chemical Context & Separation Strategy
The Isomers
The separation relies on the subtle hydrophobic differences created by the spatial orientation of

the caffeoyl group on the shikimic acid ring.

3-O-CSA: Esterification at the 3-position (often elutes early due to steric hindrance reducing

interaction with C18 chains).

4-O-CSA: Esterification at the 4-position.

5-O-CSA: Esterification at the 5-position (Typically the major isomer in Phoenix dactylifera

fruits).

Method Development Logic
Stationary Phase: A C18 column with high carbon load and end-capping is recommended to

maximize hydrophobic discrimination. Alternatively, Phenyl-Hexyl phases can be used to

exploit

interactions with the aromatic caffeoyl ring, often altering elution selectivity.

Mobile Phase: Acidification is critical. The carboxylic acid on the shikimate moiety (

) must remain protonated to prevent peak tailing and ensure consistent retention. Formic
acid (0.1%) is preferred over stronger acids to maintain MS compatibility.

Visual Workflow
The following diagram outlines the critical path from sample preparation to data interpretation.
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data, please view the interactive version.

Unlock Full Protocol on Website
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Figure 1: End-to-end workflow for the extraction and analysis of Caffeoylshikimic Acids.

Experimental Protocols
Protocol A: Sample Preparation (Date Palm Reference)
Rationale: Since commercial standards for all CSA isomers are rare, using a known biological

source like Date Palm (Phoenix dactylifera) allows for peak localization based on literature

abundance (5-CSA is dominant).

Lyophilization: Freeze-dry fresh date fruit pulp to remove water and stop enzymatic activity.

Extraction Solvent: Prepare Methanol:Water (80:20 v/v) containing 0.1% Formic Acid. The

acid prevents ionization and acyl migration.

Process:

Weigh 1.0 g of lyophilized powder.

Add 10 mL of extraction solvent.

Vortex for 1 min, then sonicate for 15 min at

(Heat promotes isomerization).
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Clarification: Centrifuge at 10,000 x g for 10 min.

Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

Protocol B: UHPLC Separation Conditions
System: Agilent 1290 Infinity II or equivalent UHPLC.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Gradient Table:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol C: MS/MS Detection Parameters
Mode: Negative Electrospray Ionization (ESI-).[1][2] CSAs ionize best in negative mode due to

the carboxylic acid and phenolic groups.
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Identification Logic & Troubleshooting
Distinguishing the isomers without individual standards requires combining Elution Order Logic

with Relative Abundance data from the reference matrix.

Elution Order Heuristic (C18 Columns)
While column bonding affects absolute retention, the typical elution order for caffeoyl-

derivatives on C18 is:

3-O-CSA (Elutes First): Most polar interaction profile.

5-O-CSA (Elutes Middle/Last): Often the Major Peak in Date Palm extracts (approx. 60-80%

of total CSA).

4-O-CSA (Elutes Middle/Last): Usually a minor peak.

Note: In some phases, 4-O and 5-O may co-elute. If this occurs, switch to a Phenyl-Hexyl

column or lower the gradient slope.

Decision Tree for Peak Assignment
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Figure 2: Logic flow for assigning isomer identity based on MS fragmentation and relative

abundance in reference matrices.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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